molecular formula C17H25NO3S2 B11463100 2-{[2-(Octylsulfonyl)ethyl]sulfanyl}-1,3-benzoxazole

2-{[2-(Octylsulfonyl)ethyl]sulfanyl}-1,3-benzoxazole

Cat. No.: B11463100
M. Wt: 355.5 g/mol
InChI Key: CDESOPBPRYGGEF-UHFFFAOYSA-N
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Description

2-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}-1,3-BENZOXAZOLE is a compound that belongs to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields. Benzoxazoles are bicyclic planar molecules that have been extensively studied for their biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .

Properties

Molecular Formula

C17H25NO3S2

Molecular Weight

355.5 g/mol

IUPAC Name

2-(2-octylsulfonylethylsulfanyl)-1,3-benzoxazole

InChI

InChI=1S/C17H25NO3S2/c1-2-3-4-5-6-9-13-23(19,20)14-12-22-17-18-15-10-7-8-11-16(15)21-17/h7-8,10-11H,2-6,9,12-14H2,1H3

InChI Key

CDESOPBPRYGGEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)CCSC1=NC2=CC=CC=C2O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}-1,3-BENZOXAZOLE typically involves the use of 2-aminophenol as a precursor. One common method involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under various reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been used for the synthesis of benzoxazole derivatives in water under reflux conditions, achieving yields of 79-89% .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve large-scale reactions using efficient catalytic systems to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}-1,3-BENZOXAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst type can significantly influence the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.

Scientific Research Applications

2-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}-1,3-BENZOXAZOLE has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}-1,3-BENZOXAZOLE include other benzoxazole derivatives, such as:

Uniqueness

What sets 2-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}-1,3-BENZOXAZOLE apart from similar compounds is its unique octane-1-sulfonyl ethyl substituent, which may confer distinct physicochemical properties and biological activities. This structural feature can influence the compound’s solubility, stability, and reactivity, making it a valuable molecule for various applications.

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